molecular formula C17H15Cl2NO3 B185600 N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 6379-58-4

N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B185600
CAS RN: 6379-58-4
M. Wt: 352.2 g/mol
InChI Key: GNCMGUYHFGBRAJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as fenoxanil, is a widely used fungicide in the agriculture industry. It is a member of the carboxamide class of fungicides and is used to control a variety of fungal diseases in crops such as grapes, potatoes, and tomatoes. Fenoxanil acts by inhibiting the respiration of fungal cells, leading to their death.

Mechanism Of Action

Fenoxanil acts by inhibiting the respiration of fungal cells. It targets the succinate dehydrogenase (SDH) enzyme complex, which is involved in the electron transport chain of fungal mitochondria. By inhibiting SDH, N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide disrupts the production of ATP, leading to the death of fungal cells.

Biochemical And Physiological Effects

Fenoxanil has been found to have low toxicity to mammals and has no adverse effects on the environment. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. In vitro studies have shown that N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide has no effect on human and animal cell lines, indicating its safety for use in agriculture.

Advantages And Limitations For Lab Experiments

Fenoxanil has several advantages for use in lab experiments. It is highly effective against a wide range of fungal pathogens and has low toxicity to mammals. It is also stable under a variety of conditions and has a long shelf life. However, it has some limitations, such as its limited solubility in water and its potential for resistance development in fungal populations.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations that improve its solubility and efficacy. Another area of research is the study of the molecular mechanisms of resistance to N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide in fungal populations. Additionally, there is a need for further studies on the environmental fate and impact of N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide on non-target organisms. Finally, the potential for synergistic effects of N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide with other fungicides should be explored to improve disease control in crops.

Synthesis Methods

Fenoxanil can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with 4-acetylaminobenzene in the presence of a base, followed by reaction with 2-bromo-2-methylpropionyl bromide. Another method involves the reaction of 2,4-dichlorophenol with 4-acetylaminobenzene in the presence of a base, followed by reaction with 2-chloro-2-methylpropionyl chloride. Both methods result in the formation of N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide with high yields.

Scientific Research Applications

Fenoxanil has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens. It has been used to control diseases such as downy mildew, powdery mildew, and gray mold in crops such as grapes, potatoes, and tomatoes. Fenoxanil has also been used to control fungal diseases in ornamental plants and turfgrass.

properties

CAS RN

6379-58-4

Product Name

N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C17H15Cl2NO3/c1-10(21)12-3-6-14(7-4-12)20-17(22)11(2)23-16-8-5-13(18)9-15(16)19/h3-9,11H,1-2H3,(H,20,22)

InChI Key

GNCMGUYHFGBRAJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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